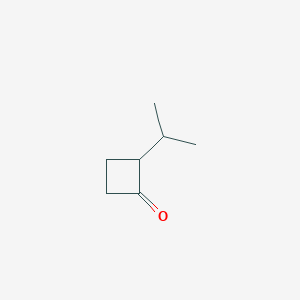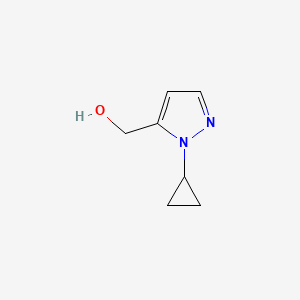
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antiangiogenic Properties
The novel thioxothiazolidin-4-one derivatives, structurally related to the compound , have been synthesized and shown to possess significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These derivatives inhibit tumor growth, reduce tumor volume, and extend the lifespan of tumor-bearing mice by suppressing tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
Fungicidal Activity
1,5-Diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, related to the core structure of interest, have demonstrated moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating their potential as fungicidal agents (Liu et al., 2012).
Fluorescence Sensing
A derivative with a similar structural framework has been synthesized for the selective detection of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor. This compound exhibits a strong fluorescent quenching effect in the presence of Co^2+, indicating good selectivity and potential applications in metal ion sensing (Rui-j, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid, followed by oxidation and decarboxylation to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Oxidation of the imine intermediate using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the corresponding oxime intermediate.", "Step 3: Decarboxylation of the oxime intermediate using a decarboxylating agent such as copper powder or palladium on carbon to yield the final product, (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid." ] } | |
CAS番号 |
835883-10-8 |
製品名 |
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid |
分子式 |
C15H11N3O3S2 |
分子量 |
345.39 |
IUPAC名 |
2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+ |
InChIキー |
NPIVARITTNJXQH-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
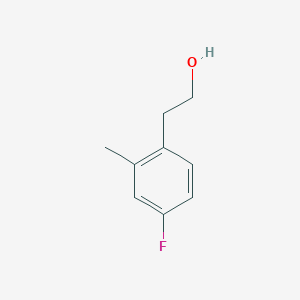
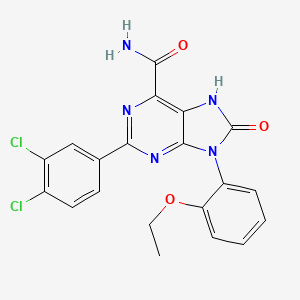

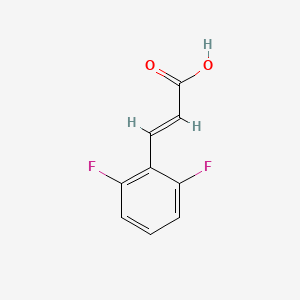
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
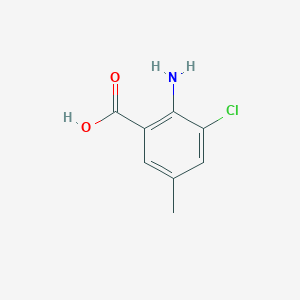
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
